

Evaluating 5-Carboxyrhodamine 110 NHS Ester: A Comparative Guide for Cellular Staining

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Compound of Interest

Compound Name: 5-Carboxyrhodamine 110 NHS
Ester

Cat. No.: B8116030

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For researchers, scientists, and drug development professionals seeking robust fluorescent probes for cell labeling, **5-Carboxyrhodamine 110 NHS Ester** (5-CR110 NHS Ester) presents a compelling option. This guide provides a detailed comparison of its performance against common alternatives, supported by experimental data and protocols to aid in the selection of the optimal dye for your specific application.

5-Carboxyrhodamine 110 NHS Ester is an amine-reactive fluorescent dye that covalently binds to intracellular proteins, offering a stable and long-lasting signal for tracking cell populations.^[1] Its rhodamine-based structure provides inherent advantages in photostability and pH insensitivity compared to traditional fluorescein-based dyes like Carboxyfluorescein Diacetate Succinimidyl Ester (CFSE).^{[1][2][3]} This guide will delve into the performance characteristics of 5-CR110 NHS Ester and its alternatives, focusing on fluorescence intensity, photostability, and cytotoxicity in various cell types.

Performance Comparison

The selection of a fluorescent dye is often a trade-off between brightness, stability, and potential cellular toxicity. Below is a summary of the key performance indicators for 5-CR110 NHS Ester and its main competitors, CFSE and Alexa Fluor 488 NHS Ester.

Feature	5-Carboxyrhodamine 110 NHS Ester	Carboxyfluorescein Diacetate Succinimidyl Ester (CFSE)	Alexa Fluor™ 488 NHS Ester
Excitation Max (nm)	~502[1][2]	~494	~495
Emission Max (nm)	~527[1][2]	~518	~519
Quantum Yield	High	Moderate to High (pH dependent)	0.92[4]
Photostability	Very High[2][3]	Low[4]	Very High[4]
pH Sensitivity	Insensitive (pH 4-9)[1][2][3]	Sensitive	Insensitive (pH 4-10)
Cytotoxicity	Generally low, but can be cell-type dependent.	Can be toxic at high concentrations.[5]	Generally low.

Experimental Data

While direct, side-by-side quantitative comparisons in the same study are limited, the following tables synthesize available data to illustrate the performance differences.

Table 1: Photostability Comparison

Dye	Imaging Conditions	Photobleaching Metric	Reference
Alexa Fluor™ 488	Widefield microscopy, continuous xenon lamp illumination on HeLa cells.	After 2 hours of irradiation, 26% of the initial fluorescence remained.	[4]
Fluorescein (similar to CFSE)	Continuous illumination on bovine pulmonary artery endothelial cells.	Photobleached to about 20% of its initial value within 30 seconds.	[4]
5-Carboxyrhodamine 110	Stated to have exceptional photostability compared to fluorescein.[2][3]	Specific quantitative data on photobleaching rates in live cells is not readily available in the reviewed literature.	N/A

Table 2: Cytotoxicity Comparison

Dye Family	Cell Line	Cytotoxicity Observation	Reference
Rhodamine	Carcinoma cell lines	Continuous exposure to rhodamine 123 showed selective toxicity to carcinoma cells compared to normal epithelial cells.	[6]
Fluorescein & Rhodamine	Wi-38 cell line	No significant cytotoxic activities were observed for fluorescein and rhodamine 101.	[7]
CFSE	Lymphocytes	Can be toxic at high concentrations.	[5]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are protocols for cell labeling with 5-CR110 NHS Ester and the widely used alternative, CFSE.

Protocol 1: Labeling Suspension Cells with 5-Carboxyrhodamine 110 NHS Ester

This protocol is adapted from general methods for labeling cells with amine-reactive dyes.

Materials:

- **5-Carboxyrhodamine 110 NHS Ester**
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Phosphate-Buffered Saline (PBS), protein-free
- Complete cell culture medium
- Suspension cells (e.g., Jurkat, Lymphocytes)

Procedure:

- Prepare a 10 mM stock solution of 5-CR110 NHS Ester in anhydrous DMSO. Store any unused stock solution at -20°C, protected from light and moisture.
- Wash cells: Centrifuge the desired number of cells and wash once with protein-free PBS to remove any residual protein from the culture medium.
- Resuspend cells: Resuspend the cell pellet in protein-free PBS at a concentration of $1-10 \times 10^6$ cells/mL.
- Staining: Add the 5-CR110 NHS Ester stock solution to the cell suspension to achieve a final concentration of 1-10 μ M. The optimal concentration should be determined empirically for each cell type and application.

- **Incubate:** Incubate the cells for 15-30 minutes at room temperature or 37°C, protected from light.
- **Wash:** Stop the staining reaction by adding 5-10 volumes of complete culture medium. Centrifuge the cells and wash twice with complete culture medium to remove any unbound dye.
- **Resuspend:** Resuspend the labeled cells in fresh, pre-warmed complete culture medium for subsequent experiments.

Protocol 2: Labeling Lymphocytes with CFSE for Proliferation Analysis

This protocol is based on established methods for tracking lymphocyte proliferation.^{[5][7]}

Materials:

- Carboxyfluorescein Diacetate Succinimidyl Ester (CFDA-SE, often referred to as CFSE)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Phosphate-Buffered Saline (PBS)
- Complete culture medium (e.g., RPMI-1640 with 10% FBS)
- Lymphocytes

Procedure:

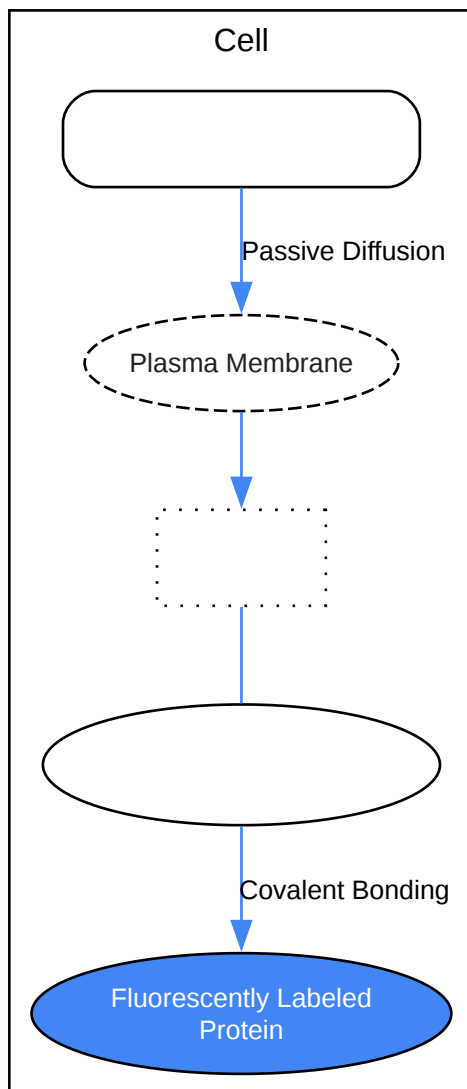
- **Prepare a 5 mM stock solution of CFSE in anhydrous DMSO.**
- **Wash cells:** Wash isolated lymphocytes with PBS.
- **Resuspend cells:** Resuspend the cells in PBS at a concentration of $10\text{--}20 \times 10^6$ cells/mL.
- **Staining:** Add the CFSE stock solution to the cell suspension to a final concentration of 1-5 μM .

- Incubate: Immediately vortex the cells and incubate for 10 minutes at 37°C.
- Stop staining: Stop the reaction by adding 5 volumes of ice-cold complete culture medium.
- Wash: Wash the cells three times with complete culture medium.
- Culture: Resuspend the cells in complete culture medium and proceed with the proliferation assay.

Mechanism of Action and Signaling Pathways

Amine-reactive dyes like 5-CR110 NHS Ester and CFSE function by covalently binding to free amine groups on intracellular proteins.^{[8][9][10]} This reaction creates a stable, fluorescent label that is retained within the cell.

Intracellular Labeling with Amine-Reactive Dyes

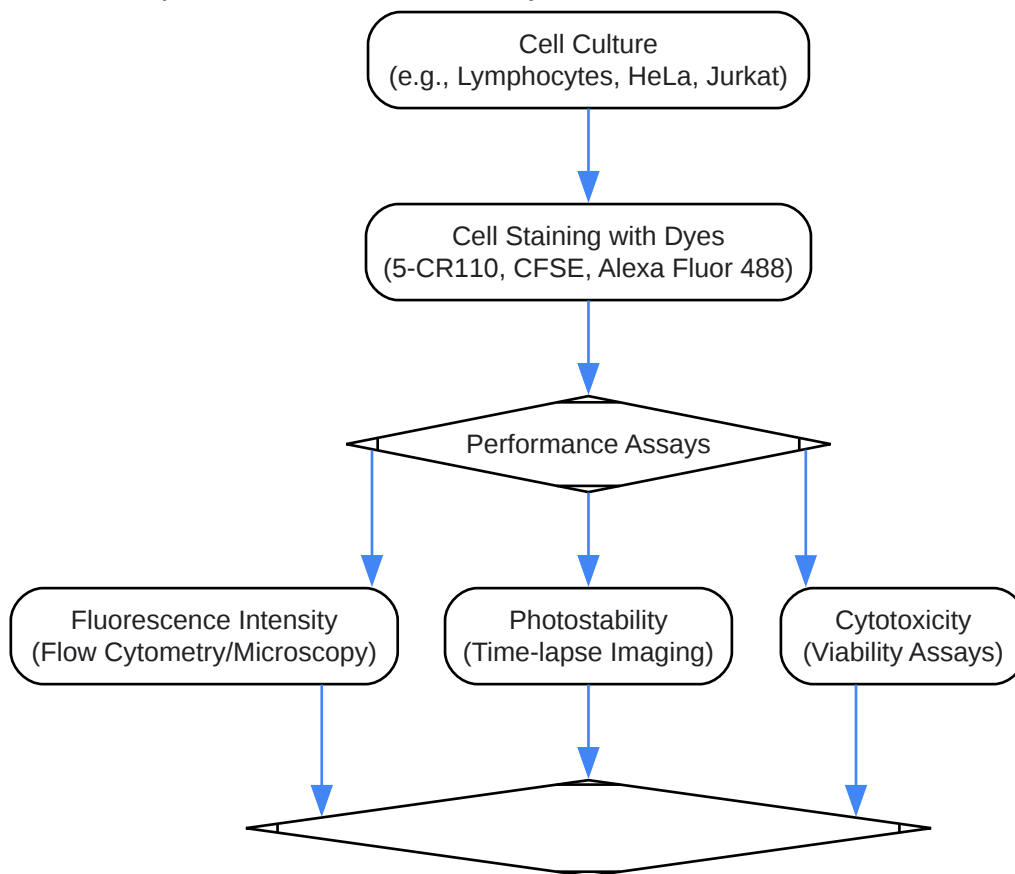


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Caption: Intracellular labeling mechanism of amine-reactive dyes.

The covalent modification of a wide range of intracellular proteins raises the possibility of interference with cellular signaling pathways. However, there is a lack of specific studies detailing the impact of 5-CR110 NHS Ester or its alternatives on defined signaling cascades. It is generally assumed that at optimal, low micromolar concentrations, the extent of protein modification is minimal and does not significantly perturb major cellular functions. Nevertheless, researchers should be mindful of potential off-target effects and include appropriate controls to validate their experimental findings.

Experimental Workflow for Dye Performance Evaluation



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Caption: Workflow for evaluating fluorescent dye performance.

Conclusion

5-Carboxyrhodamine 110 NHS Ester is a high-performance fluorescent dye that offers significant advantages in terms of photostability and pH insensitivity over fluorescein-based alternatives like CFSE. Its bright green fluorescence and stable intracellular labeling make it an excellent choice for a variety of cell tracking and proliferation studies. While its cytotoxicity profile appears favorable, it is always recommended to perform initial dose-response experiments for each specific cell type. For applications demanding the highest photostability and brightness, both 5-CR110 NHS Ester and Alexa Fluor 488 NHS Ester are superior choices to traditional dyes. The detailed protocols and comparative data in this guide should empower researchers to make an informed decision for their cell labeling needs.

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